molecular formula C19H20O11 B12694246 6-O-Galloylarbutin CAS No. 5991-00-4

6-O-Galloylarbutin

Cat. No.: B12694246
CAS No.: 5991-00-4
M. Wt: 424.4 g/mol
InChI Key: KPFBMNKCSZQESS-WIMVFMHDSA-N
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Description

6-O-Galloylarbutin is a phenolic glycoside compound, specifically a derivative of arbutin, which is found in the epigeal organs of the plant Rhodiola coccinea . This compound is characterized by the presence of a galloyl group attached to the sixth position of the glucose moiety in arbutin. It is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-O-Galloylarbutin can be synthesized through the esterification of arbutin with gallic acid. The process involves the use of solvents such as ethanol and acetone, and the reaction is typically carried out under reflux conditions . The product is then purified through chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of arbutin from natural sources like the leaves of the bearberry plant, followed by its chemical modification using gallic acid. The process includes multiple steps of extraction, purification, and chemical synthesis to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-O-Galloylarbutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Hydrolysis: Strong acids like hydrochloric acid or enzymes like β-glucosidase.

    Esterification: Catalysts like sulfuric acid or enzymes under reflux conditions.

Major Products Formed:

Scientific Research Applications

6-O-Galloylarbutin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-Galloylarbutin involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including the inhibition of tyrosinase, which is crucial for melanin synthesis in the skin. This inhibition leads to its skin-lightening effects. Additionally, its antioxidant properties help in reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

    Arbutin: A glycoside with similar skin-lightening properties but lacks the galloyl group.

    Gallic Acid: A phenolic acid with strong antioxidant properties but does not have the glycoside moiety.

    Hydroquinone: A compound with potent skin-lightening effects but associated with higher toxicity.

Uniqueness of 6-O-Galloylarbutin: this compound combines the properties of both arbutin and gallic acid, offering enhanced antioxidant and skin-lightening effects with potentially lower toxicity compared to hydroquinone .

Properties

CAS No.

5991-00-4

Molecular Formula

C19H20O11

Molecular Weight

424.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C19H20O11/c20-9-1-3-10(4-2-9)29-19-17(26)16(25)15(24)13(30-19)7-28-18(27)8-5-11(21)14(23)12(22)6-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1

InChI Key

KPFBMNKCSZQESS-WIMVFMHDSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Origin of Product

United States

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